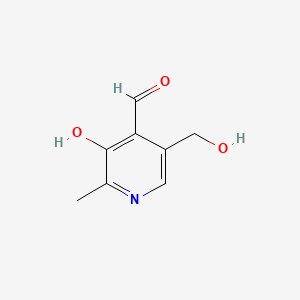
Patent
US08889715B2
Procedure details


1.016 g (5 mmol) of pyridoxal hydrochloride (Aldrich) was placed in an Erlenmeyer and a solution of 0.456 g sodium bicarbonate (5.4 mmol) in 5 mL water was added. The resulting solution was set aside for some time and crystals precipitated. The thus precipitated crystals were collected by filtration, washed with cold water and dried to afford 0.68 g of the pyridoxal free base (80% yield).



Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH:9]=[O:10])[C:5]([CH2:11][OH:12])=[CH:4][N:3]=1.Cl.C(=O)(O)[O-].[Na+]>O>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:11][OH:12])=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.016 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.456 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The thus precipitated crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)C=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.68 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
